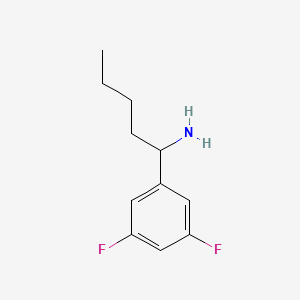
1-(3,5-Difluorophenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)pentan-1-amine is an organic compound with the molecular formula C11H15F2N. It features a pentan-1-amine backbone substituted with a 3,5-difluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with pentylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Difluorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3,5-difluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 1-(3,5-Difluorophenyl)butan-1-amine
- 1-(3,5-Difluorophenyl)hexan-1-amine
- 1-(3,5-Difluorophenyl)propan-1-amine
Comparison: 1-(3,5-Difluorophenyl)pentan-1-amine is unique due to its specific chain length and substitution pattern, which can influence its physical and chemical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for distinct applications .
Propiedades
Fórmula molecular |
C11H15F2N |
|---|---|
Peso molecular |
199.24 g/mol |
Nombre IUPAC |
1-(3,5-difluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7,11H,2-4,14H2,1H3 |
Clave InChI |
IPNGITDBPJVOCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=CC(=CC(=C1)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


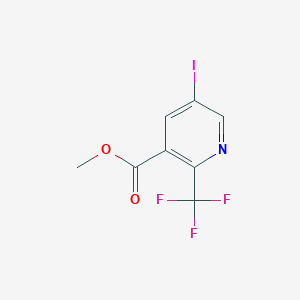
![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
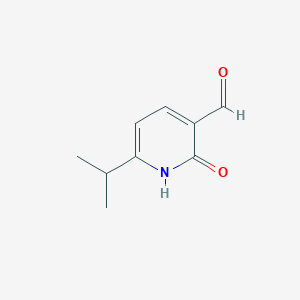
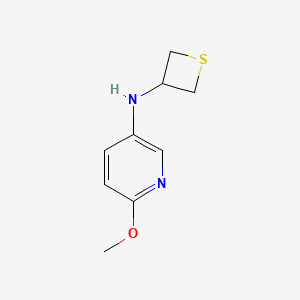
![6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)
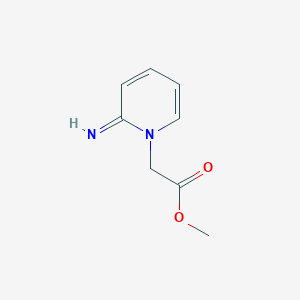
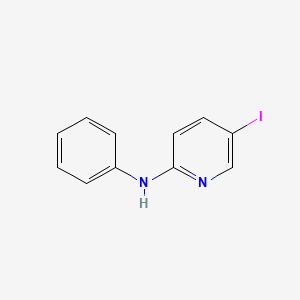

![3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13004101.png)
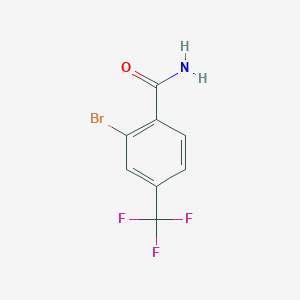

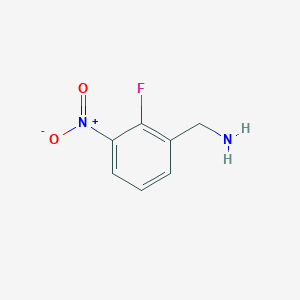
![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13004110.png)

